(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c17-13-3-1-2-12(9-13)14(18)6-4-11-5-7-15-16(8-11)20-10-19-15/h1-9H,10H2/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCMFZYYKQSDFH-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-one, also known as a benzodioxole derivative, has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzodioxole moiety and a chlorophenyl group. Its IUPAC name is (E)-3-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-one, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClO₃ |
| Molecular Weight | 324.76 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Notably, it has been shown to inhibit specific enzymes and receptors involved in cancer progression and other diseases. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes such as thioredoxin reductase, which is crucial in cancer cell survival.
- Receptor Modulation : It can modulate receptors involved in signaling pathways that regulate cell proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent. For example:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., Mia PaCa-2, PANC-1) showed significant growth inhibition at micromolar concentrations.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Mia PaCa-2 | 5.0 | Growth inhibition |
| PANC-1 | 4.8 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties.
| Microorganism | Zone of Inhibition (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
Study 1: Anticancer Efficacy
A study published in Molecular Cancer Therapeutics investigated the effects of the compound on RhoA signaling pathways in melanoma cells. Results indicated that treatment with the compound led to reduced cell viability and increased apoptosis in RhoC-overexpressing lines compared to controls .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR revealed that modifications to the benzodioxole moiety could enhance biological activity. Compounds with substituted groups showed improved potency against various cancer cell lines, indicating a promising avenue for drug development .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : Research indicates that derivatives of benzodioxole compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the chlorophenyl group enhances its biological activity by facilitating interactions with specific molecular targets .
Organic Synthesis
In organic chemistry, (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-one serves as a versatile building block for synthesizing more complex molecules. Its structure allows for:
- Functionalization Reactions : The compound can undergo various reactions such as oxidation, reduction, and substitution, making it useful in the development of new compounds with desired properties .
Material Science
The unique properties of this compound make it a candidate for use in developing new materials:
- Conductive Polymers : Research has shown that derivatives of this compound can be incorporated into polymers to enhance their electrical conductivity and stability, which is valuable in electronic applications .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of a series of benzodioxole derivatives, including this compound. The results demonstrated significant inhibition of cell growth in breast and prostate cancer models, suggesting its potential as a lead compound for further drug development .
Case Study 2: Synthetic Applications
A research article detailed the synthesis of complex organic molecules using this compound as a starting material. The study highlighted its effectiveness in multi-step reactions leading to the formation of novel compounds with enhanced biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers: 3-Chloro vs. 4-Chlorophenyl Derivatives
The position of the chlorine substituent significantly impacts molecular interactions and packing:
- 3-Chlorophenyl derivative : The meta-chloro group creates steric hindrance, influencing dihedral angles between the benzodioxole and phenyl rings (6.2° and 8.2°, as observed in related compounds) . This near-planar arrangement enhances conjugation but may reduce intermolecular C–H⋯Cl interactions compared to the para isomer.
- 4-Chlorophenyl derivative : The para-chloro group facilitates stronger C–H⋯Cl interactions, as seen in (2E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one (Sreevidya et al., 2010). These interactions stabilize crystal packing and may improve thermal stability .
Table 1: Structural Parameters of Chlorophenyl Derivatives
Substituted Aryl Groups: Bromophenyl and Thienyl Analogues
Replacing the chlorophenyl group with bromophenyl or thienyl moieties alters electronic and steric properties:
- Its crystal structure shows dihedral angles of 14.32° between aromatic rings, with C–H⋯O interactions stabilizing layers .
- (2E)-3-(1,3-Benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one : The thienyl group introduces sulfur-based interactions (e.g., C–H⋯S). The bromine atom induces steric strain (C–Br bond angle: 127.0°), distorting the thienyl ring planarity .
Table 2: Comparison of Aryl-Substituted Derivatives
Analogues with Complex Substituents
- (E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethyl-chroman-8-yl)prop-2-en-1-one : This derivative incorporates a chroman ring, introducing intramolecular O–H⋯O hydrogen bonds. The hydroxy and methoxy groups enhance solubility but reduce planarity (dihedral angle: 14.32°) .
- Benzodioxole-imidazole hybrids: Compounds like 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one exhibit antifungal activity via hydrogen bonding with fungal enzymes (e.g., lanosterol 14α-demethylase) .
Preparation Methods
Reaction Mechanism and Conditions
The base-catalyzed mechanism proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl carbon. Subsequent elimination of water yields the conjugated enone. In a representative procedure from Kobayashi et al. (2012), analogous enones were synthesized using NaOH in ethanol under reflux. For the target compound, optimal conditions include:
-
Solvent: Ethanol or methanol (protic solvents enhance enolate stability).
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Base: 10–20% aqueous NaOH or KOH.
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Temperature: Reflux (70–80°C) for 4–6 hours.
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Molar ratio: 1:1 ketone-to-aldehyde ratio to minimize side reactions.
Stereochemical Control
The reaction exclusively forms the E-isomer due to thermodynamic stability of the trans-configured double bond. This is consistent with NMR data for similar compounds, where coupling constants (J = 15–16 Hz) confirm the E-geometry.
Alternative Synthetic Approaches
Acid-Catalyzed Condensation
While less common, acid catalysis (e.g., HCl, H2SO4) can promote chalcone formation, particularly for electron-deficient aldehydes. For instance, sulfuric acid in acetic acid solvent was used to synthesize 3-aryl-1-(2-halophenyl)prop-2-en-1-ones with yields up to 85%. However, this method risks side reactions such as aldol addition or polymerization.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A study on analogous chalcones achieved 90% yields in 15 minutes using NaOH/ethanol under microwave conditions. This method is advantageous for scale-up but requires specialized equipment.
Purification and Characterization
Workup Procedures
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Neutralization: Post-reaction, the mixture is acidified with dilute HCl to pH 6–7.
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Extraction: The crude product is extracted with ethyl acetate or dichloromethane.
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Drying: Anhydrous Na2SO4 or MgSO4 is used to remove residual moisture.
Chromatographic Purification
Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials and byproducts. For example, Kobayashi et al. reported Rf values of 0.34–0.42 for similar enones.
Spectroscopic Characterization
Key spectral data for the target compound (inferred from analogs):
| Technique | Characteristics |
|---|---|
| IR (KBr) | 1660–1670 cm⁻¹ (C=O stretch), 1600–1610 cm⁻¹ (C=C stretch), 1250 cm⁻¹ (C-O-C bend). |
| 1H NMR (CDCl3) | δ 7.65 (d, J = 16 Hz, 1H, CH=CO), 7.20–7.50 (m, 7H, aromatic), 6.05 (s, 2H, OCH2O). |
| 13C NMR (CDCl3) | δ 188.5 (C=O), 148.2–125.3 (aromatic carbons), 122.1 (CH=CO), 101.2 (OCH2O). |
| MS (EI) | m/z 302 [M]+, 287 [M-CH3]+, 165 [C7H5O2]+. |
Comparative Analysis of Synthetic Methods
The table below evaluates methods based on yield, scalability, and practicality:
| Method | Yield | Time | Cost | Suitability for Scale-Up |
|---|---|---|---|---|
| Claisen-Schmidt (Base) | 70–85% | 4–6 h | Low | Excellent |
| Acid-Catalyzed | 60–75% | 6–8 h | Low | Moderate |
| Microwave-Assisted | 85–90% | 15 min | Moderate | Limited |
Challenges and Optimizations
Solvent and Base Selection
Polar aprotic solvents (e.g., DMF) improve solubility of aromatic precursors but complicate purification. Aqueous bases (NaOH) are preferred over anhydrous conditions for ease of workup.
Q & A
Q. What are the primary synthetic routes for (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone (e.g., 3-chloroacetophenone) reacts with a benzodioxole-containing aldehyde (e.g., 1,3-benzodioxole-5-carbaldehyde) under alkaline conditions. For example, a protocol using 10% KOH in methanol at 278 K for 4 hours yields the product, followed by purification via recrystallization from methanol . Critical parameters include temperature control (to minimize side reactions) and stoichiometric balance of reactants.
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- NMR (¹H/¹³C): Assigns proton environments (e.g., vinyl protons at δ ~7.5–8.0 ppm) and confirms E-configuration of the α,β-unsaturated ketone.
- X-ray crystallography: Resolves stereochemistry and intermolecular interactions. For example, dihedral angles between the benzodioxole and chlorophenyl rings (e.g., ~12.5° deviation from planarity) and C–H···O hydrogen bonding patterns (bond lengths ~2.6–2.8 Å) are critical for understanding packing behavior .
- IR spectroscopy: Confirms carbonyl stretching (~1650–1680 cm⁻¹) and benzodioxole C–O–C vibrations (~1250 cm⁻¹) .
Q. How does the benzodioxole moiety influence the compound's stability and reactivity?
The benzodioxole group enhances electron density via its methylenedioxy bridge, stabilizing the conjugated enone system. This increases reactivity in Michael addition reactions (e.g., nucleophilic attacks at the β-carbon) and impacts photostability due to extended π-conjugation . Computational studies (e.g., DFT) can quantify resonance effects, showing delocalization across the benzodioxole-chlorophenyl system .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in crystallographic data for derivatives of this compound?
Crystallographic challenges include disordered substituents (e.g., bromo-thienyl groups) and weak intermolecular interactions . Strategies:
- Low-temperature data collection (e.g., 100 K) reduces thermal motion artifacts.
- High-resolution refinement (R factor < 0.05) with restraints on bond lengths/angles improves model accuracy.
- Hirshfeld surface analysis identifies weak interactions (e.g., C–H···O) contributing to lattice stability .
Q. How can computational modeling predict biological activity based on structural features?
- Docking simulations (e.g., using AutoDock Vina) assess binding affinity to targets like cyclooxygenase-2 (COX-2), leveraging the compound's planar structure for hydrophobic pocket interactions.
- QSAR models correlate substituent effects (e.g., chloro vs. nitro groups) with anti-inflammatory activity. For example, electron-withdrawing groups at the 3-chlorophenyl position enhance COX-2 selectivity .
Q. What methodologies optimize reaction yields in large-scale synthesis?
- DoE (Design of Experiments): Varies solvent polarity (e.g., methanol vs. ethanol), base concentration, and reaction time to identify optimal conditions (e.g., 82% yield in methanol with 12 h stirring).
- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 4 hours) while maintaining stereochemical integrity .
Q. How do steric and electronic effects from the 3-chlorophenyl group impact regioselectivity in derivatization?
The 3-chloro substituent introduces steric hindrance , directing electrophilic attacks to the para position of the benzodioxole ring. Electronic effects (via Hammett σ constants) show that the chloro group’s −I effect deactivates the phenyl ring, favoring nucleophilic additions at the α,β-unsaturated ketone’s β-carbon .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Meta-analysis: Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, conflicting COX-2 inhibition data may arise from variations in enzyme source (human recombinant vs. murine).
- Structural validation: Re-examine compound purity (via HPLC) and stereochemistry (X-ray/NOESY) to rule out isomer contamination .
9. Resolving conflicting crystallographic data on dihedral angles in derivatives
Divergence in reported dihedral angles (e.g., 5.3° vs. 12.5°) may stem from crystal packing forces or substituent electronic effects. Use multivariate analysis to correlate angles with substituent electronegativity (e.g., nitro vs. methoxy groups) .
Methodological Best Practices
Q. Validating synthetic intermediates in multi-step protocols
- TLC-MS monitoring: Track intermediates using silica gel TLC (hexane:EtOAc 7:3) and confirm masses via ESI-MS.
- In situ IR: Detect carbonyl formation (e.g., ~1680 cm⁻¹) during condensation steps .
Q. Designing assays for evaluating photophysical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
